![molecular formula C16H11FN2O3 B2463042 1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone CAS No. 866150-25-6](/img/structure/B2463042.png)
1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a fluorophenyl group and an ethanone group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a fluorophenyl group with a bromination reagent to obtain a bromoacetophenone, which is then reacted with malononitrile to obtain a carbonyl malononitrile. This is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain a nitrile, which is then dechlorinated and reduced to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring linked to a fluorophenyl group and an ethanone group . The InChI code for this compound is 1S/C16H11FN2O3/c1-10(20)11-6-8-12(9-7-11)21-16-18-15(22-19-16)13-4-2-3-5-14(13)17/h2-9H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds, such as imidazole and pyrrolidine derivatives, have been used in the development of new drugs due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.27 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- Research has demonstrated the synthesis of various 1,3,4-oxadiazole derivatives, including compounds structurally related to the chemical . These derivatives have been synthesized from precursors like benzylidene phthalide, indicating a methodology for creating similar complex compounds (Younis, 2011).
- Studies have also focused on synthesizing novel 1,3,4-oxadiazole derivatives with different substitutions, showcasing a broad scope of synthetic possibilities for such compounds (Fuloria et al., 2009).
Antimicrobial and Antifungal Evaluation
- Research has revealed that certain 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antifungal activities, suggesting potential pharmaceutical applications (Fuloria et al., 2009).
- Another study on isoxazole derivatives derived from similar chemical structures has shown in vitro antimicrobial activity against bacterial and fungal organisms, reinforcing the therapeutic potential of these compounds (Kumar et al., 2019).
Molecular Structure Analysis and Docking Studies
- Investigations into similar fluorophenyl compounds have focused on their optimized molecular structure, vibrational frequencies, and charge transfer within the molecule. These studies provide insights into the reactivity and potential applications of these compounds (Mary et al., 2015).
Anti-Cancer Properties
- Some studies on related 1,3,4-oxadiazole derivatives have evaluated their cytotoxic effects on various human carcinoma cell lines. This suggests a potential for developing anti-cancer treatments based on similar chemical structures (Adimule et al., 2014).
Role in Nonlinear Optics and Supramolecular Chemistry
- Certain derivatives of 1,2,4-oxadiazole, including compounds with structural similarities to the one , have been studied for their role in nonlinear optics and their interaction in crystal packing. These findings open avenues for their application in materials science (Sharma et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-10(20)11-6-8-12(9-7-11)21-16-18-15(22-19-16)13-4-2-3-5-14(13)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJZLHNMOOJCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NOC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

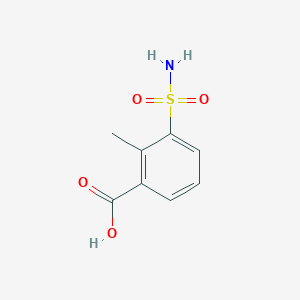
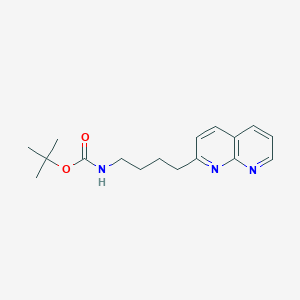
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)
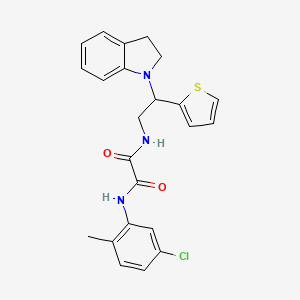
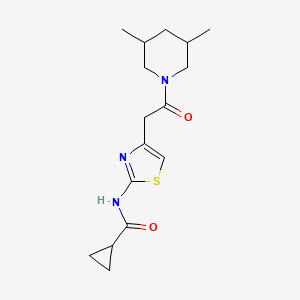
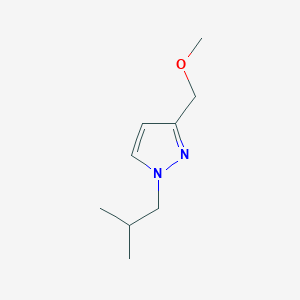
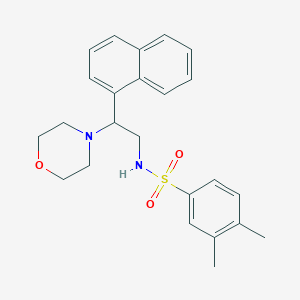
![5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B2462969.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2462971.png)
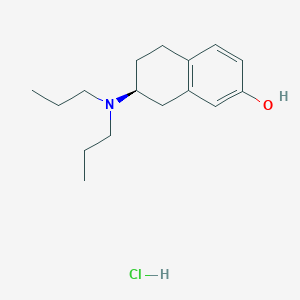
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)
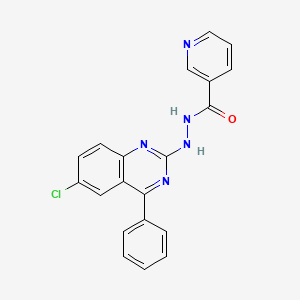
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)